1-Allyl-4-methyl-1H-benzo[d]imidazole
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Overview
Description
1-Allyl-4-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-4-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of an o-phenylenediamine derivative with an allyl-substituted aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-4-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the benzo ring, while nucleophilic substitutions can take place at the allyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the imidazole ring can produce dihydroimidazole derivatives .
Scientific Research Applications
1-Allyl-4-methyl-1H-benzo[d]imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Allyl-4-methyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 1-Allyl-2-methyl-1H-benzo[d]imidazole
- 1-Allyl-5-methyl-1H-benzo[d]imidazole
- 1-Allyl-4-ethyl-1H-benzo[d]imidazole
Uniqueness
1-Allyl-4-methyl-1H-benzo[d]imidazole is unique due to the specific positioning of the allyl and methyl groups, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-methyl-1-prop-2-enylbenzimidazole |
InChI |
InChI=1S/C11H12N2/c1-3-7-13-8-12-11-9(2)5-4-6-10(11)13/h3-6,8H,1,7H2,2H3 |
InChI Key |
ZLRVZFKUDGBIAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=N2)CC=C |
Origin of Product |
United States |
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